N-TOSYLGLYCINE (GLYCINE-13C2; 15N) chemical properties
N-TOSYLGLYCINE (GLYCINE-13C2; 15N) chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of N-Tosylglycine (Glycine-13C2, 15N)
Abstract
This technical guide provides a comprehensive analysis of N-p-Tosylglycine, with a specific focus on its isotopically labeled form, N-p-Tosylglycine (Glycine-13C2, 15N). N-p-Tosylglycine serves as a crucial building block in synthetic chemistry, particularly as an N-protected amino acid. The incorporation of stable isotopes (13C and 15N) into the glycine backbone transforms this molecule into a high-precision tool for quantitative analytical chemistry. This document details the physicochemical properties, synthesis, and core applications of this labeled compound, offering field-proven insights for researchers, chemists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles, ensuring technical accuracy and reproducibility for advanced research applications.
Core Physicochemical Properties
N-p-Tosylglycine is a derivative of glycine where the amino group is protected by a p-toluenesulfonyl (tosyl) group. This modification imparts specific stability and reactivity characteristics to the molecule. The isotopic labeling of the glycine moiety does not alter these chemical properties but introduces a defined mass shift, which is fundamental for its application as an internal standard in mass spectrometry.
The properties of the unlabeled and labeled forms are summarized below.
| Property | N-p-Tosylglycine (Unlabeled) | N-p-Tosylglycine (Glycine-13C2, 15N) | Justification for Labeled Variant |
| Molecular Formula | C9H11NO4S[1][2] | [13C]2C7H11[15N]O4S | The core elemental composition remains, with specific isotopes designated. |
| Molecular Weight | 229.25 g/mol [1][3] | 232.27 g/mol (Calculated) | Increased by +3.02 Da due to two 13C atoms and one 15N atom. |
| Exact Mass | 229.040878 u[1] | 232.048307 u (Calculated) | Essential for high-resolution mass spectrometry analysis. |
| CAS Number | 1080-44-0[2][3] | Not assigned (Derivative) | Labeled compound uses the unlabeled CAS as a base. The labeled glycine is 211057-02-2. |
| Melting Point | 147-149 °C[1][2][3] | 147-149 °C | Isotopic substitution has a negligible effect on macroscopic physical properties like melting point. |
| Appearance | White solid[2] | White solid | Physical appearance is unchanged. |
| Solubility | Slightly soluble in DMSO and Methanol[2]. | Slightly soluble in DMSO and Methanol. | Solubility is governed by intermolecular forces, which are unaffected by isotopic labeling. |
| pKa | 3.41 (Predicted)[2] | ~3.41 | The electronic effect of isotopic substitution on acidity is minimal. |
Synthesis and Isotopic Labeling Strategy
The synthesis of N-p-Tosylglycine is a well-established procedure involving the reaction of glycine with p-toluenesulfonyl chloride under basic conditions. To produce the isotopically labeled variant, the standard protocol is adapted by substituting natural glycine with its labeled counterpart, Glycine-13C2,15N.
Experimental Protocol: Synthesis of N-p-Tosylglycine (Glycine-13C2, 15N)
This protocol is adapted from established methods for synthesizing the unlabeled compound[2]. The causality behind key steps is explained to ensure robust execution.
Materials:
-
Glycine-13C2,15N (Isotopic Purity: ≥98 atom %)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium carbonate (Na2CO3)
-
Deionized water
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20% Hydrochloric acid (HCl)
-
Methanol (MeOH) / Dichloromethane (DCM) for TLC
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of Glycine-13C2,15N and 1.2 equivalents of sodium carbonate in deionized water with stirring. The sodium carbonate acts as a base to deprotonate the amino group of glycine, making it a more potent nucleophile, and to neutralize the HCl byproduct formed during the reaction.
-
Cooling: Cool the reaction mixture to between 0 and -5°C in an ice-salt bath. This step is critical to control the exothermicity of the reaction and to minimize the hydrolysis of the p-toluenesulfonyl chloride, a competing side reaction.
-
Addition of Tosyl Chloride: Add 1.2 equivalents of p-toluenesulfonyl chloride in small portions over one hour, ensuring the temperature remains below 5°C. Portion-wise addition prevents a rapid temperature increase and maintains control over the reaction rate.
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Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.
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Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:9 Methanol/DCM mobile phase[2]. The disappearance of the glycine starting material indicates reaction completion.
-
Acidification and Precipitation: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify with 20% aqueous HCl to a pH of 2[2]. This protonates the carboxylate group, rendering the N-p-Tosylglycine product insoluble in the aqueous medium, causing it to precipitate.
-
Isolation and Purification: Collect the resulting white crystalline solid by vacuum filtration. Wash the crystals with cold, pH 2.2 buffer or water to remove any remaining salts[2].
-
Drying: Dry the purified product in a desiccator or vacuum oven to yield N-p-Tosylglycine (Glycine-13C2, 15N).
Core Applications in Research and Development
The primary utility of N-Tosylglycine (Glycine-13C2, 15N) lies in its application as a high-fidelity internal standard for quantitative mass spectrometry. Its structural properties also make it a relevant building block in synthetic chemistry.
Gold Standard for Quantitative Mass Spectrometry
Stable isotope labeling is a powerful technique for precise quantification in complex biological samples.[4] The labeled compound serves as an ideal internal standard because it has the same chemical properties and, therefore, the same extraction efficiency, ionization response, and chromatographic retention time as its unlabeled (endogenous) counterpart, differing only by mass.[5][6] This co-elution and identical behavior corrects for variability during sample preparation and analysis, which is a significant advantage over using structurally different internal standards.[6]
Typical Workflow (LC-MS/MS):
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Sample Preparation: A known quantity of N-Tosylglycine (Glycine-13C2, 15N) is spiked into the biological matrix (e.g., plasma, tissue homogenate) containing the unlabeled N-p-Tosylglycine (the analyte).
-
Extraction: The analyte and the internal standard are co-extracted from the matrix. Any loss during this step will affect both compounds equally.
-
Chromatographic Separation: The mixture is injected into an LC system. Both labeled and unlabeled compounds co-elute as a single chromatographic peak.
-
Mass Spectrometric Detection: In the mass spectrometer, the compounds are distinguished by their mass-to-charge ratio (m/z). Using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
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Quantification: The concentration of the unlabeled analyte is determined by calculating the ratio of its peak area to the peak area of the known amount of the labeled internal standard.[7]
Building Block in Synthetic Chemistry
The tosyl group is a robust protecting group for amines, stable to a wide range of reaction conditions under which other common protecting groups like Boc (acid-labile) and Fmoc (base-labile) might be cleaved.[8] This makes N-p-Tosylglycine a useful building block in multi-step syntheses where high stability is required.[8] It is particularly relevant in:
-
Peptide and Peptoid Synthesis: While less common than Fmoc or Boc strategies, the tosyl group offers an orthogonal protection scheme. It can be cleaved under harsh reductive (e.g., sodium in liquid ammonia) or strongly acidic conditions, which may be suitable for specific synthetic targets that are incompatible with standard deprotection methods.[8] Its use extends to the synthesis of N-substituted glycine oligomers (peptoids), which are of interest in drug discovery for their resistance to proteolysis.[9][10]
-
Ugi Multicomponent Reactions: N-protected amino acids are key components in Ugi reactions to generate diverse molecular libraries. N-p-Tosylglycine can be employed in this context to create complex scaffolds for drug screening.[8]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized N-Tosylglycine (Glycine-13C2, 15N).
| Technique | Expected Results for N-p-Tosylglycine | Notes on the Labeled Variant |
| 1H NMR | (DMSO-d6) δ: 7.90 (t, 1H, NH), 7.64 (d, 2H, ArH), 7.34 (d, 2H, ArH), 3.52 (d, 2H, CH2), 2.34 (s, 3H, CH3)[2]. | The 1H NMR spectrum will be virtually identical. Minor coupling between 1H and 13C/15N may be observable. |
| 13C NMR | (DMSO-d6) δ: 170.7 (C=O), 143.1, 138.4, 130.0, 127.1 (Aryl), 44.3 (CH2), 21.5 (CH3)[2]. | The signals for the glycine backbone carbons (C=O and CH2) will be significantly enhanced due to 13C enrichment. |
| FTIR | (KBr, cm-1): 3448 (O-H), 3277 (N-H), 1730 (C=O), 1354, 1185 (S=O)[2]. | The spectrum will be identical, as bond vibrational frequencies are not significantly altered by the heavier stable isotopes. |
| High-Resolution MS | [M-H]- Calculated: 228.0408[2]. | [M-H]- Calculated: 231.0483. This is the definitive technique to confirm successful isotopic incorporation and determine enrichment levels. |
Safety and Handling
Based on the material safety data for unlabeled N-p-Tosylglycine, the compound should be handled with appropriate care.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2][3].
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][2][3].
-
Personal Protective Equipment (PPE): Use of gloves, safety glasses (eyeshields), and a dust mask (type N95) is recommended[1][3].
-
Storage: Store in a dry, well-ventilated place at room temperature or refrigerated (2-8°C) for long-term stability[1][2].
Conclusion
N-p-Tosylglycine (Glycine-13C2, 15N) is a specialized reagent that merges the robust chemical properties of a tosyl-protected amino acid with the analytical power of stable isotope labeling. Its primary and most impactful application is as an internal standard for achieving high accuracy and precision in mass spectrometry-based quantification, a critical need in drug metabolism, pharmacokinetics, and clinical chemistry. While its role in synthetic chemistry is more niche compared to standard building blocks, its unique stability profile offers a valuable alternative for complex molecular architectures. This guide provides the foundational knowledge and practical protocols for researchers to effectively synthesize, characterize, and deploy this powerful analytical tool.
References
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Longdom Publishing. (2024, May 17). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Longdom Publishing. [Link]
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Spectro Inlets. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Spectro Inlets. [Link]
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Gevaert, K., et al. Chemical isotope labeling for quantitative proteomics. PMC - NIH. [Link]
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Chemsrc. (2025, August 21). N-p-Tosylglycine | CAS#:1080-44-0. Chemsrc. [Link]
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Adrian, S., et al. (2025, October 16). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. ResearchGate. [Link]
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